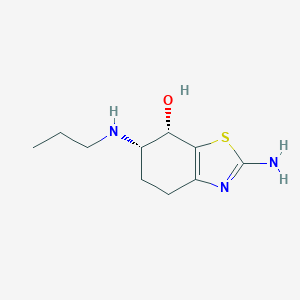

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Übersicht

Beschreibung

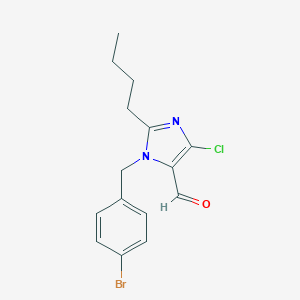

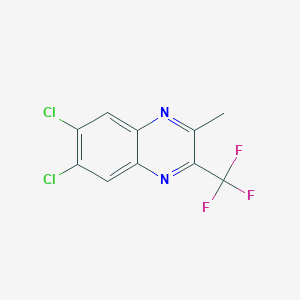

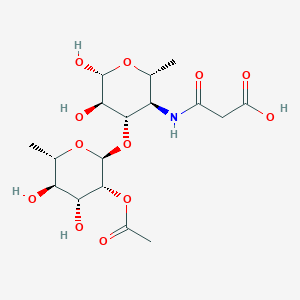

“(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol” is a compound with the molecular formula C10H17N3OS . It is also known as Pramipexole Related Compound G .

Molecular Structure Analysis

The molecular structure of the compound is defined by its molecular formula, C10H17N3OS . The average mass of the molecule is 227.327 Da .Physical And Chemical Properties Analysis

The compound has a mono-isotopic mass of 227.109238 Da . Other physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Structural Activity Relationship and Medicinal Applications

Benzothiazole derivatives demonstrate a broad range of pharmacological activities due to the unique methine center present in the thiazole ring, making it an important scaffold in medicinal chemistry. These compounds exhibit antiviral, antimicrobial, anti-inflammatory, anticancer, and many other activities, which are attributed to various structural modifications, particularly substitutions on the C-2 carbon atom and C-6. The versatility and efficacy of benzothiazole derivatives are highlighted by their less toxic effects and the enhanced activities offered by different substitutions (Bhat & Belagali, 2020).

Synthesis and Transformations for Therapeutic Applications

Recent advancements in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have been geared towards developing compounds with significant biological and industrial demand. Newly developed synthetic methods aim at green chemistry principles, providing a pathway for creating pharmacologically active heterocycles and potentially new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives have shown promising results as antimicrobial and antiviral agents. Their bioactive properties suggest potential applications in combating multi-drug resistant pathogens and emerging viruses, indicating a need for further pharmaceutical studies to validate these compounds for clinical development (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

Potential in Cancer Therapy

The structural simplicity and diversity of benzothiazole derivatives have been extensively explored for their potential in cancer therapy. 2-Arylbenzothiazoles, in particular, have shown promise as antitumor agents, with several molecules in clinical usage for treating various diseases. This underlines the significance of benzothiazoles in drug discovery and the development of new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Eigenschaften

IUPAC Name |

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNDKVURLHPSSG-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C([C@H]1O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648044 | |

| Record name | (6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |

CAS RN |

1001648-71-0 | |

| Record name | (6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001648710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S,7S)-2-AMINO-4,5,6,7-TETRAHYDRO-6-(PROPYLAMINO)-7-BENZOTHIAZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5S8JXQ9VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)

![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)

![3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol](/img/structure/B130594.png)